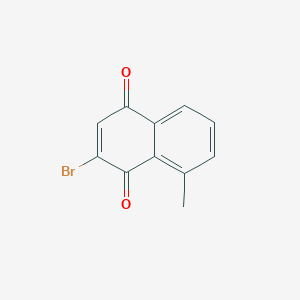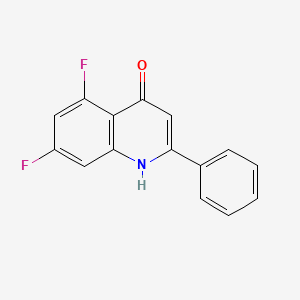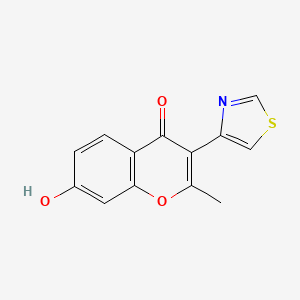
Purine, 6-chloro-9-(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-chloro-9-(p-méthoxyphényl)-: est un dérivé de la purine, un composé organique aromatique hétérocyclique. Ce composé se caractérise par la présence d'un atome de chlore en position 6 et d'un groupe p-méthoxyphényle en position 9 du cycle purine. Les dérivés de la purine sont importants dans divers domaines, y compris la chimie médicinale, en raison de leurs activités biologiques et de leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la purine, 6-chloro-9-(p-méthoxyphényl)- implique généralement la chloration de dérivés de la purine. Une méthode courante consiste à chlorer l'hypoxanthine avec de l'oxychlorure de phosphore en présence de diméthylaniline . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'acétonitrile et de bases telles que l'hydroxyde de sodium .
Méthodes de production industrielle: Les méthodes de production industrielle de ce composé peuvent impliquer des procédés de chloration à grande échelle, utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. La possibilité de mise à l'échelle de ces méthodes garantit la disponibilité du composé pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions: La purine, 6-chloro-9-(p-méthoxyphényl)- subit plusieurs types de réactions chimiques, notamment:
Réactions de substitution: L'atome de chlore en position 6 peut être substitué par divers nucléophiles, tels que les halogénures d'alkyle, pour former des 9-alkylpurines.
Réactions d'oxydation et de réduction: Ces réactions peuvent modifier les groupes fonctionnels attachés au cycle purine, conduisant à la formation de différents dérivés.
Réactions de couplage croisé: Les réactions de couplage croisé catalysées par le palladium avec des organostannanes peuvent introduire des groupes aryles ou alkyles en position 6.
Réactifs et conditions courants:
Réactions de substitution: Réactifs tels que les halogénures d'alkyle et bases telles que l'hydroxyde de sodium.
Réactions d'oxydation et de réduction: Divers agents oxydants et réducteurs en fonction de la transformation souhaitée.
Réactions de couplage croisé: Catalyseurs au palladium et organostannanes.
Produits majeurs: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la purine substitués, tels que les 9-alkylpurines et la 6-succinoaminopurine .
Applications de la recherche scientifique
Chimie: En chimie, la purine, 6-chloro-9-(p-méthoxyphényl)- est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie et médecine: Elle peut être utilisée dans le développement d'agents antiviraux et anticancéreux .
Industrie: Dans le secteur industriel, la purine, 6-chloro-9-(p-méthoxyphényl)- peut être utilisée dans la production de produits pharmaceutiques et d'agrochimiques. Ses dérivés peuvent présenter des propriétés utiles dans ces domaines .
Mécanisme d'action
Le mécanisme d'action de la purine, 6-chloro-9-(p-méthoxyphényl)- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications antivirales, le composé peut inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse d'acides nucléiques . Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du dérivé spécifiques utilisés.
Applications De Recherche Scientifique
Chemistry: In chemistry, Purine, 6-chloro-9-(p-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, Purine, 6-chloro-9-(p-methoxyphenyl)- can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in these fields .
Mécanisme D'action
The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Composés similaires:
6-Chloropurine: Un composé étroitement apparenté avec un atome de chlore en position 6 mais sans le groupe p-méthoxyphényle.
Dérivés de la 9-sulfonyl-9(H)-purine: Ces composés ont un groupe sulfonyle en position 9 et présentent une activité antivirale.
Unicité: La purine, 6-chloro-9-(p-méthoxyphényl)- est unique en raison de la présence à la fois de l'atome de chlore et du groupe p-méthoxyphényle. Cette combinaison de substituants peut améliorer sa réactivité et son activité biologique par rapport aux autres dérivés de la purine.
Propriétés
Numéro CAS |
21313-95-1 |
|---|---|
Formule moléculaire |
C12H9ClN4O |
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
6-chloro-9-(4-methoxyphenyl)purine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |
Clé InChI |
BBGNCJAADRAEKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)








![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
